Dipotassium tin hexahydroxide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium tin hexahydroxide can be synthesized through the reaction of tin(IV) oxide with potassium hydroxide in an aqueous medium. The reaction typically involves dissolving tin(IV) oxide in a concentrated potassium hydroxide solution, followed by heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium tin hexahydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds of tin.

Reduction: It can be reduced to lower oxidation state compounds of tin.

Substitution: It can undergo substitution reactions where hydroxide ions are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligands such as chloride, nitrate, and sulfate can replace hydroxide ions under appropriate conditions.

Major Products Formed

Oxidation: Tin(IV) oxide and other higher oxidation state compounds.

Reduction: Tin(II) compounds and elemental tin.

Substitution: Various tin complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dipotassium tin hexahydroxide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which dipotassium tin hexahydroxide exerts its effects involves the coordination of tin with hydroxide ions, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Disodium tin hexahydroxide (Na2[Sn(OH)6])

- Zinc hydroxy stannate (ZnSn(OH)6)

- Calcium tin trioxide (CaSnO3)

Uniqueness

Dipotassium tin hexahydroxide is unique due to its specific coordination environment and the presence of potassium ions, which influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and ease of handling .

Biologische Aktivität

Dipotassium tin hexahydroxide (K2[Sn(OH)6]) is an inorganic compound that has garnered interest in various fields, particularly in biology and medicine. This article explores its biological activity, including antimicrobial properties, potential applications in medicine, and ecotoxicological effects.

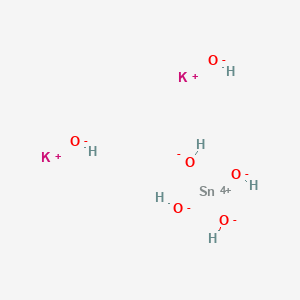

- Molecular Formula : K2[Sn(OH)6]

- Molecular Weight : 307.79 g/mol

- CAS Number : 12027-70-2

- IUPAC Name : Dipotassium hexahydroxostannate(IV)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it may inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Applications in Medicine

This compound has been explored for its potential in medical applications, particularly in radiopharmaceuticals. Its ability to stabilize certain compounds makes it useful in diagnostic imaging. Moreover, its biocompatibility suggests potential uses in drug delivery systems.

Ecotoxicological Effects

The ecotoxicological profile of this compound has been assessed, revealing both aquatic and terrestrial toxicity. Studies indicate that it can adversely affect fish and sediment organisms at certain concentrations.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results showed significant inhibition, suggesting its potential as an alternative treatment option.

- Toxicity Assessment : An ecotoxicological study assessed the impact on aquatic life, demonstrating that exposure to this compound resulted in decreased survival rates among fish species, emphasizing the need for careful environmental monitoring.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound can integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key metabolic enzymes within microbial cells, disrupting essential biochemical pathways.

Eigenschaften

IUPAC Name |

dipotassium;tin(4+);hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKAIWKUPVIAM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12027-61-1 | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tin hexahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.